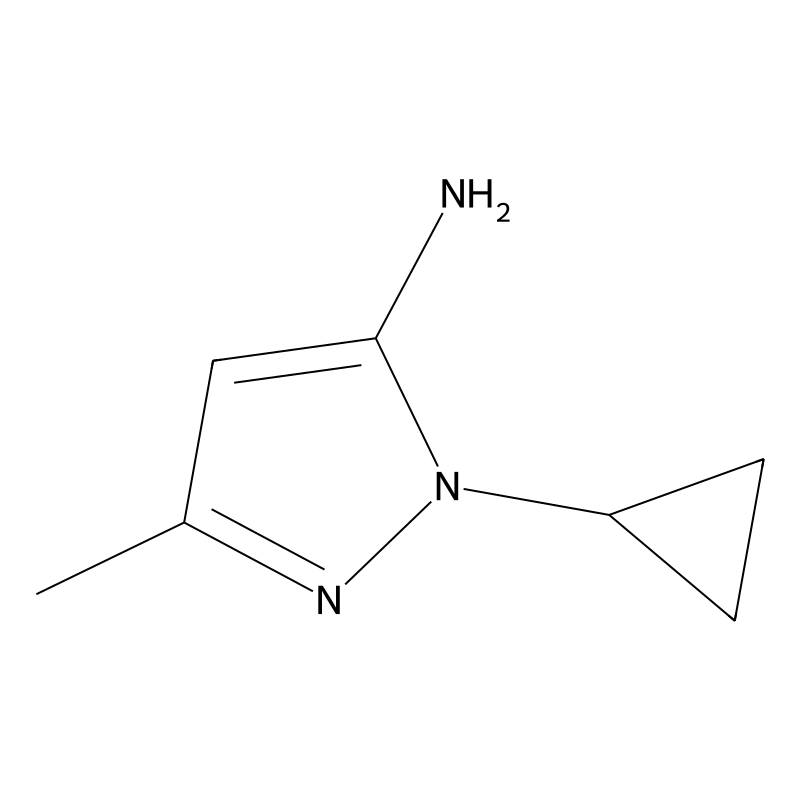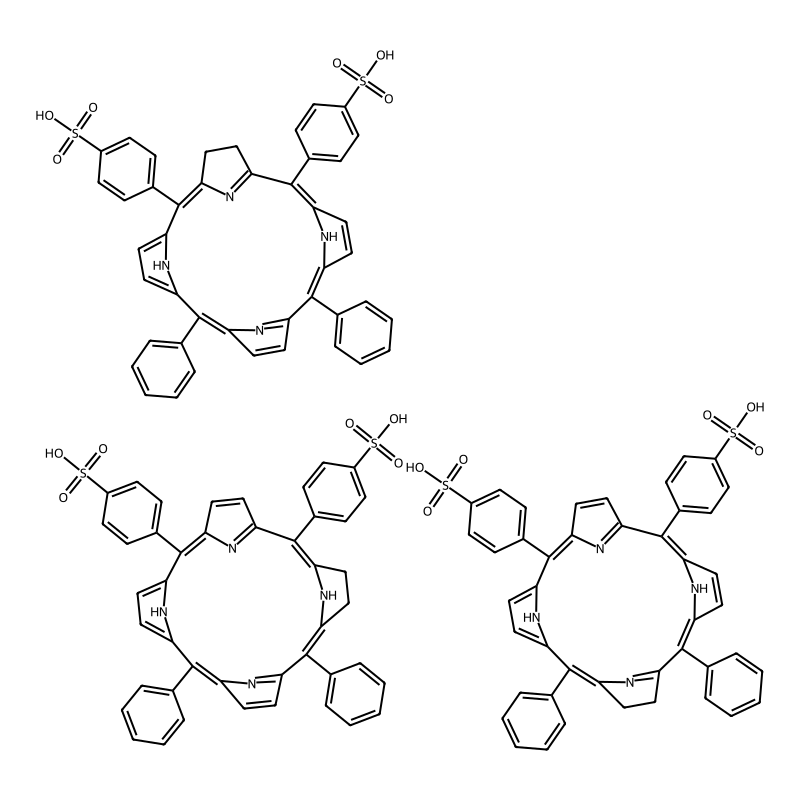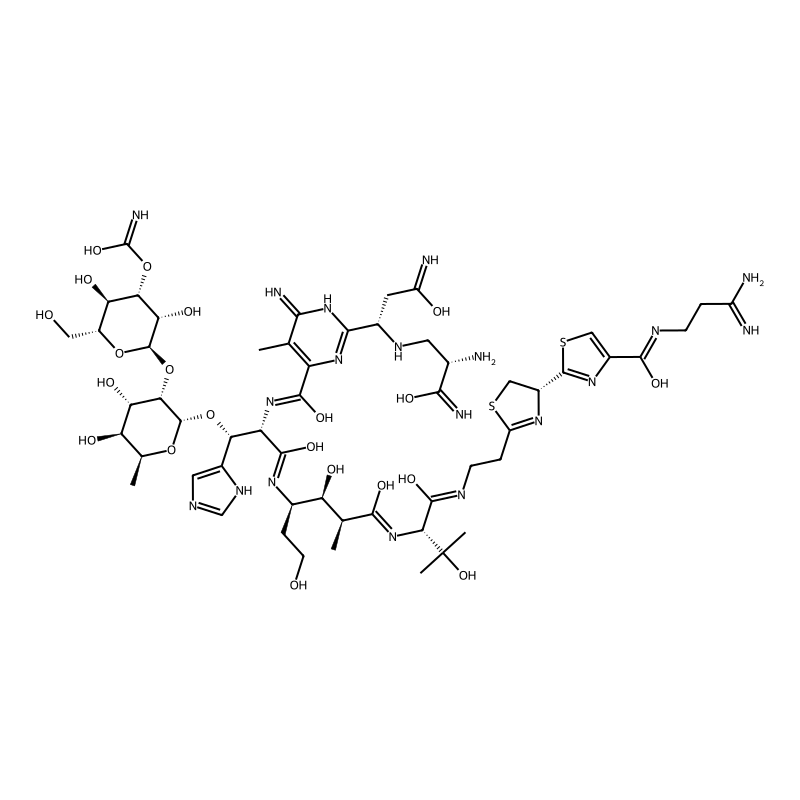1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family, characterized by the molecular formula . This compound features a cyclopropyl group attached to the pyrazole ring, which imparts unique chemical properties and enhances its reactivity. Pyrazoles are known for their diverse applications in organic synthesis and medicinal chemistry, making 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine a significant compound in these fields. The presence of both cyclopropyl and methyl substituents contributes to its unique biological activity and potential therapeutic applications.
There is no documented information on the specific mechanism of action of 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-amine. As mentioned earlier, pyrazole derivatives can exhibit various biological activities. If this compound has any such activity, it would require further investigation to understand its mechanism.
Due to the lack of specific information on 1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-amine, it is advisable to handle it with caution assuming the properties of similar organic compounds. Here are some general safety considerations:
- Wear gloves and safety glasses when handling.
- Work in a well-ventilated fume hood.
- Avoid inhalation, ingestion, and skin contact.
- Consider it potentially flammable and follow appropriate storage and disposal protocols for organic compounds.
Types of Reactions:
- Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reduction: It can undergo reduction reactions to yield different amine derivatives, often utilizing reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution: The amino group in the pyrazole ring is reactive, allowing for nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products Formed:
These reactions can lead to a variety of substituted pyrazoles, which may have further applications in synthetic chemistry and drug development.
The biological activity of 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine is notable due to its interaction with specific molecular targets. It is predicted to have high gastrointestinal absorption and the ability to permeate the blood-brain barrier. The compound's mechanism of action involves binding to active sites of certain proteins, which can influence various biochemical pathways and cellular functions. Although specific target information is limited, its structural characteristics suggest potential as an enzyme inhibitor.
Synthetic Routes:
1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine can be synthesized through several methods, with one common approach involving the condensation of cyclopropyl hydrazine with 3-methyl-2-pyrazoline-5-one under acidic conditions. This reaction typically requires a solvent such as ethanol and a catalyst like p-toluenesulfonic acid.
Industrial Production Methods:
In industrial settings, the production often involves multi-step synthesis starting from readily available precursors. The process may include cyclization, condensation, and purification steps to achieve high yields and purity.
The unique properties of 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine make it valuable in various fields:
- Medicinal Chemistry: Its potential as an enzyme inhibitor positions it as a candidate for drug development targeting specific diseases.
- Organic Synthesis: It can serve as a building block for synthesizing more complex molecules in research and industrial applications.
Several compounds share structural similarities with 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine | Similar pyrazole structure but different substituents | Variations in reactivity due to substituent differences |
| 3-Amino-5-cyclopropyl-1H-pyrazole | Contains an amino group on the pyrazole ring | Different biological activity due to amino substitution |
| 3-Methyl-1H-pyrazol-5-amine | Lacks the cyclopropyl group | Shares core pyrazole structure but differs in reactivity |
Uniqueness:
The combination of both cyclopropyl and methyl groups in 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine influences its reactivity and biological activity, making it distinct from other similar compounds. This unique structural configuration enhances its potential applications in medicinal chemistry and organic synthesis.








